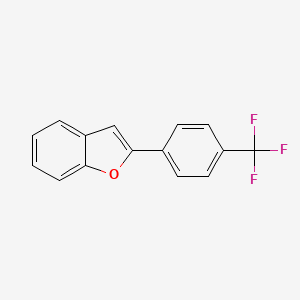

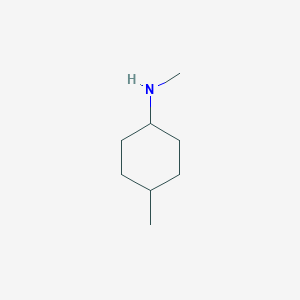

![molecular formula C7H4ClN3O B3043763 Imidazo[1,2-c]pyrimidine-2-carbonyl chloride CAS No. 914637-85-7](/img/structure/B3043763.png)

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride

Descripción general

Descripción

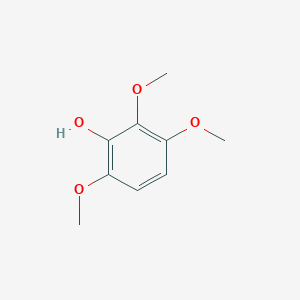

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazo[1,2-c]pyrimidine derivatives has been described in several studies . One efficient procedure involves the reaction between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of imidazole and pyrimidine moieties . The structure of the target compounds has been established with different spectroscopic analyses .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in one-pot, multicomponent reactions to synthesize potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride and its derivatives are central to various scientific research endeavors due to their diverse synthetic and biological applications. These compounds, characterized by their imidazo[1,2-c]pyrimidine scaffold, play a pivotal role in the synthesis of heterocyclic compounds, serving as precursors to a range of biologically active molecules. The synthesis of imidazo[1,2-c]pyrimidine derivatives is a subject of significant interest, with methodologies focusing on enhancing the efficiency, selectivity, and environmental friendliness of these processes. Research has extensively explored the biological activities of these compounds, revealing their potential in medicinal chemistry as frameworks for developing new therapeutic agents. Imidazo[1,2-c]pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties, underscoring their value in drug discovery and development (Kobak & Akkurt, 2022).

Optical Sensors and Material Science

Beyond their medicinal applications, imidazo[1,2-c]pyrimidine derivatives are also investigated for their utility in material science, particularly in the development of optical sensors. These compounds, owing to their unique electronic properties and structural versatility, are suitable for use as recognition units in the synthesis of optical sensors. Their ability to form coordination and hydrogen bonds makes them effective sensing probes, contributing to advancements in sensor technology. This research area highlights the intersection of organic chemistry and material science, showcasing the potential of imidazo[1,2-c]pyrimidine derivatives in creating sophisticated detection systems with applications ranging from environmental monitoring to healthcare diagnostics (Jindal & Kaur, 2021).

Catalysis and Green Chemistry

The role of imidazo[1,2-c]pyrimidine derivatives extends into the field of catalysis, particularly in promoting green chemistry principles. These compounds are explored for their catalytic capabilities in facilitating chemical reactions, including those fundamental to organic synthesis and pharmaceutical manufacturing. The focus on recyclable catalyst systems, incorporating imidazo[1,2-c]pyrimidine derivatives, aligns with efforts to reduce environmental impact and enhance sustainability in chemical processes. This research underscores the importance of developing efficient, eco-friendly catalysts that support the synthesis of complex molecules while minimizing waste and energy consumption (Kantam et al., 2013).

Mecanismo De Acción

Target of Action

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a novel compound that has been found to have significant activity against various targets. The primary targets of this compound are the KRAS G12C proteins and Cyclooxygenase-2 (COX-2) enzymes . These proteins play a crucial role in cell proliferation and inflammation, respectively.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of these targets . This interaction results in the disruption of the normal functioning of the targets, thereby leading to the desired therapeutic effects. The compound is also known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of cancer cells, it inhibits the KRAS G12C pathway, which is often mutated in various types of cancers . By inhibiting this pathway, the compound can potentially stop the proliferation of cancer cells. In the case of inflammation, the compound inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that cause inflammation .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles, with good bioavailability

Result of Action

The inhibition of the KRAS G12C pathway by the compound can lead to the cessation of cancer cell proliferation . Similarly, the inhibition of the COX-2 enzyme can lead to a reduction in inflammation . These molecular and cellular effects make the compound a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Direcciones Futuras

Future research could focus on further exploring the synthesis, properties, and potential applications of Imidazo[1,2-c]pyrimidine-2-carbonyl chloride. For instance, more studies could be conducted to investigate its potential therapeutic effects and mechanism of action . Additionally, research could also focus on developing new synthesis methods that are more efficient and environmentally friendly .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-c]pyrimidine-2-carbonyl chloride, like other imidazo[1,2-a]pyrimidines, has been explored for its potential in the development of covalent inhibitors . These compounds have been synthesized as a series of novel KRAS G12C inhibitors . The biochemical interactions of these compounds involve a series of cellular, biochemical, and molecular docking experiments .

Cellular Effects

This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . Its effects on cells have been further clarified by a series of cellular, biochemical, and molecular docking experiments .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its potential as a covalent inhibitor suggests that it may have long-term effects on cellular function .

Propiedades

IUPAC Name |

imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFAKCZLYUYWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN2C1=NC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259608 | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-85-7 | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

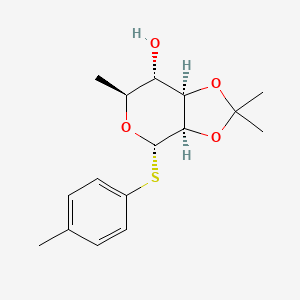

![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)

![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)